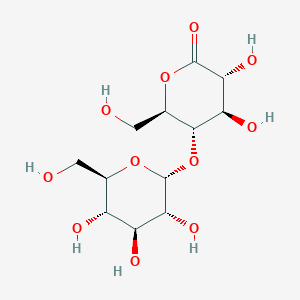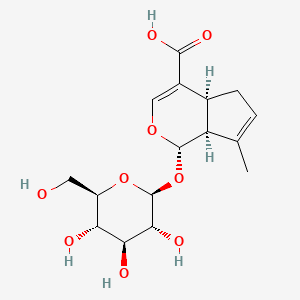
10-Deoxygeniposidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Deoxygeniposidic acid is a terpene glycoside.
科学的研究の応用
Isolation and Characterization
Isolation from Plantago maxima : 10-Deoxygeniposidic acid was identified in Plantago maxima, a plant investigated for its phytochemical components. This discovery adds to the chemical diversity of this plant species (Ma et al., 2019).
Iridoid Glucosides in Wendlandia ligustroides : Another study isolated 10-deoxygeniposidic acid, among other compounds, from Wendlandia ligustroides. These iridoid glucosides contribute to the understanding of the chemical composition of this species (Çalış et al., 2020).
Antioxidant Activity
- Antioxidants from Eucommia ulmoides : A study involving Eucommia ulmoides leaves identified 10-deoxygeniposidic acid as one of the several antioxidants isolated. This highlights its potential role in oxidative stress management and its contribution to the plant's medicinal properties (Dai et al., 2013).
Biological Activities
Antifungal Properties : Research on Alibertia myrciifolia identified 10-deoxygeniposidic acid and assessed its antifungal activities, demonstrating its potential role in phytopathogenic fungi management (Luciano et al., 2010).
UVB Damage Protection in Human Keratinocytes : A study investigated the protective effects of geniposidic acid against UVB-induced damage in human keratinocytes. It highlighted the acid's potential in skin care and dermatological applications (Lee, 2018).
Hepatic Failure Protection : Geniposidic acid was studied for its protective properties against hepatic failure induced by D-galactosamine and lipopolysaccharide in mice, suggesting its therapeutic potential in liver diseases (Kim et al., 2013).
特性
製品名 |
10-Deoxygeniposidic acid |
|---|---|
分子式 |
C16H22O9 |
分子量 |
358.34 g/mol |
IUPAC名 |
(1S,4aS,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H22O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h2,5,7,9-13,15-20H,3-4H2,1H3,(H,21,22)/t7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 |
InChIキー |
HOKQPTUPMSNUAF-OGJQONSISA-N |
異性体SMILES |
CC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CC1=CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



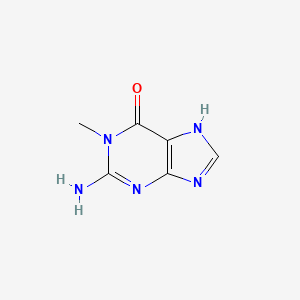
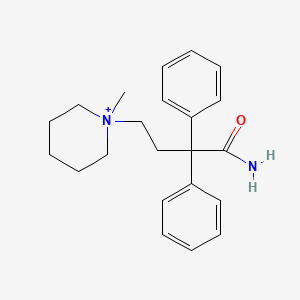
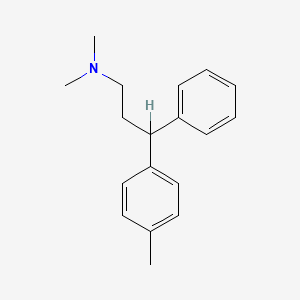
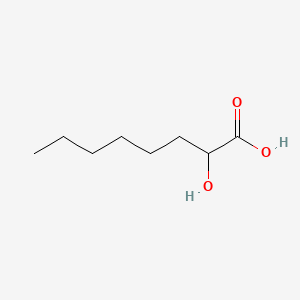
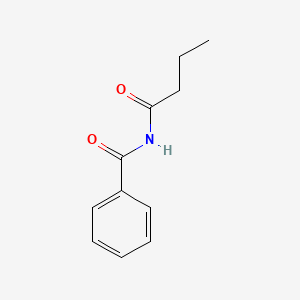
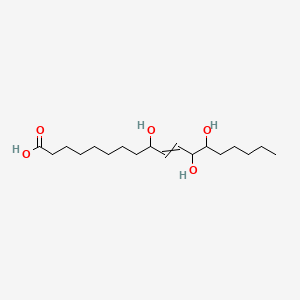
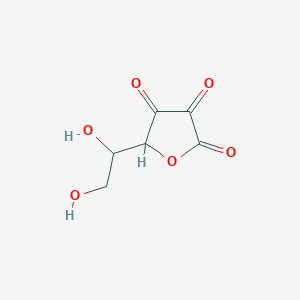
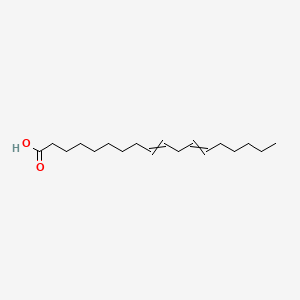
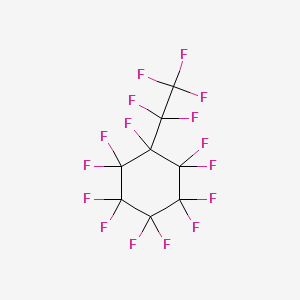
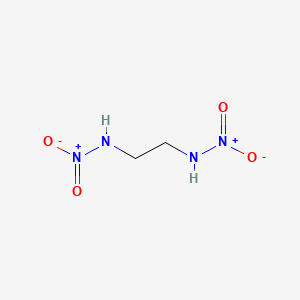
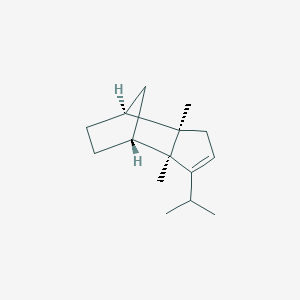
![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)
